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Abstract

The phosphatidylinositol-3-kinase gamma (PI3Ky) catalytic subunit, PIK3CG, has emerged as
a critical therapeutic target in acute myeloid leukemia (AML). Its myeloid-restricted expression
pattern makes it an attractive candidate for targeted therapies aimed at minimizing off-target
toxicities. While small-molecule inhibitors of PIK3CG have been developed, they often fail to
induce a sustained therapeutic response. This has led to the development of alternative
strategies, such as targeted protein degradation. ARM165, a novel proteolysis-targeting
chimera (PROTAC), has been engineered to specifically induce the degradation of PIK3CG.
This technical guide provides a comprehensive overview of the mechanism of action,
experimental validation, and therapeutic potential of ARM165, offering a valuable resource for
researchers in oncology and drug development.

Introduction to PIK3CG and ARM165

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in cell
signaling, regulating processes such as cell growth, proliferation, survival, and migration. The
class IB PI3K, PI3Ky, is predominantly expressed in hematopoietic cells and is a key regulator
of immune and inflammatory responses. In the context of AML, the PIK3CG/p110y—
PIK3R5/p101 axis is critical for the activation of the downstream AKT signaling pathway, which
promotes leukemia cell survival and proliferation.[1][2][3]
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ARM165 is a heterobifunctional molecule designed to specifically target PIK3CG for
degradation.[4] It is a PROTAC that consists of a ligand that binds to PIK3CG (derived from the
selective PI3Ky inhibitor AZ2), a linker, and a ligand that recruits the E3 ubiquitin ligase
Cereblon (CRBN).[1][4] This ternary complex formation facilitates the ubiquitination of PIK3CG,
marking it for subsequent degradation by the proteasome.[5] This degradation-based approach
offers a potential advantage over small-molecule inhibition by achieving a more sustained and
profound suppression of the PI3Ky-Akt signaling pathway.[1]

Quantitative Data on ARM165 Activity

The efficacy of ARM165 has been evaluated through various in vitro and in vivo studies. The
following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of ARM165 in AML Cells

Parameter Cell Line Value Reference
IC50 (Cell Viability) AML cells <1pM [4]
) 50% degradation at 1
PIK3CG Degradation OCI-AML2 M [6]
V]

Table 2: In Vivo Efficacy of ARM165 in AML Mouse Models
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Dosage and

Parameter Animal Model o . Outcome Reference
Administration
0.051 mg/kg via
Toxicity Profile Naive mice IV injection for 7 Well-tolerated [7]
consecutive days
) Significantly
Syngeneic and )
] reduced disease
) xenotransplantati - )
Disease Burden Not specified burden in bone [1]
on AML mouse
marrow, spleen,
models
and blood
Enhanced the
Combination AML mouse ARM165 with
effects of [1]
Therapy models venetoclax
venetoclax

Signaling Pathway of PIK3CG and Mechanism of

ARM165

The PIK3CG-mediated signaling pathway is a critical driver of AML pathogenesis. Upstream

signals, such as those from receptor tyrosine kinases (RTKs) and G protein-coupled receptors
(GPCRs), activate PIK3CG.[8][9] Activated PIK3CG, in complex with its regulatory subunit
PIK3R5, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate
phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting

and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated

AKT, in turn, phosphorylates a myriad of substrates that promote cell survival, proliferation, and
inhibit apoptosis.[3][10]

ARM165 hijacks the ubiquitin-proteasome system to induce the degradation of PIK3CG. By

forming a ternary complex with PIK3CG and the E3 ligase Cereblon, ARM165 facilitates the

transfer of ubiquitin molecules to PIK3CG. This polyubiquitination serves as a recognition

signal for the 26S proteasome, which then degrades the PIK3CG protein. The degradation of

PIK3CG effectively blocks the entire downstream signaling cascade, leading to a sustained

inhibition of AKT activity and subsequent anti-leukemic effects.

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.researchgate.net/figure/a-b-Toxicity-profile-of-ARM165-treatment-in-naive-mice-Mice-were-treated-with-IV_fig9_381008318
https://communities.springernature.com/posts/targeting-a-lineage-specific-pi3k-akt-signaling-molecule-in-acute-myeloid-leukemia-using-a-heterobifunctional-degrader-molecule
https://communities.springernature.com/posts/targeting-a-lineage-specific-pi3k-akt-signaling-molecule-in-acute-myeloid-leukemia-using-a-heterobifunctional-degrader-molecule
https://www.benchchem.com/product/b15619388?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30710358/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7563273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7215987/
https://haematologica.org/article/view/5595
https://www.benchchem.com/product/b15619388?utm_src=pdf-body
https://www.benchchem.com/product/b15619388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

ARM165-mediated Degradation

@ Proteasome

I:Binds
v

Cereblon (E3 Ligase) Degradation

Upstream Activation

RTKs

GPCRs

L

Targets for

Activate

3K Glom leix
v Y p 4

PIK3CG (p110y) @

Phpsphorylates

4®7

Activates

Cell Survival

Downstream Effectors

Apoptosis Inhibition

Proliferation

Click to download full resolution via product page

Caption: PIK3CG signaling pathway and the mechanism of ARM165-mediated degradation.
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Experimental Protocols
Western Blot Analysis for PIK3CG Degradation

This protocol describes the detection of PIK3CG protein levels in AML cells following treatment
with ARM165.

Materials:

AML cell lines (e.g., OCI-AML?2)

ARM165

DMSO (vehicle control)

Complete cell culture medium

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membranes

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-PIK3CG, anti-B-actin (loading control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:
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Cell Treatment: Seed AML cells in 6-well plates and treat with various concentrations of
ARM165 (e.g., 0.1, 1, 10 uM) or DMSO for the desired time (e.g., 24 hours).

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30
minutes.

Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the
protein concentration using the BCA assay.

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-
10 minutes.

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and perform
electrophoresis. Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

o

Block the membrane with blocking buffer for 1 hour at room temperature.

[¢]

Incubate the membrane with the primary anti-PIK3CG antibody overnight at 4°C.

Wash the membrane with TBST.

[¢]

[e]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

o

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence
imaging system.

Analysis: Strip the membrane and re-probe with an anti-B-actin antibody to confirm equal
protein loading. Quantify band intensities to determine the extent of PIK3CG degradation.
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Caption: Experimental workflow for Western blot analysis of PIK3CG degradation.
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Cell Viability Assay

This protocol outlines the procedure for determining the effect of ARM165 on the viability of
AML cells.

Materials:

AML cell lines

« ARM165

e DMSO (vehicle control)

o Complete cell culture medium

o 96-well plates

o Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

e Microplate reader

Procedure:

e Cell Seeding: Seed AML cells in a 96-well plate at a suitable density.

e Compound Treatment: Treat the cells with a serial dilution of ARM165 (e.g., 0.01 to 100 pM)
or DMSO.

¢ Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

« Viability Measurement: Add the cell viability reagent to each well according to the
manufacturer's instructions.

o Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control
cells. Determine the IC50 value by plotting the cell viability against the logarithm of the
ARM165 concentration and fitting the data to a dose-response curve.
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Conclusion and Future Directions

ARM165 represents a promising therapeutic agent for the treatment of AML by effectively
inducing the degradation of PIK3CG and thereby ablating the pro-survival PI3Ky-Akt signaling
pathway. The data presented in this guide highlight its potent anti-leukemic activity and
superiority over traditional small-molecule inhibitors in achieving sustained pathway inhibition.
Further research should focus on comprehensive preclinical studies to evaluate the
pharmacokinetic and pharmacodynamic properties of ARM165, as well as its long-term efficacy
and safety in relevant animal models. The combination of ARM165 with other anti-leukemic
agents, such as venetoclax, also warrants further investigation as a potential strategy to
overcome drug resistance and improve patient outcomes in AML.
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[https://www.benchchem.com/product/b15619388#pik3cg-degradation-by-arm165]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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